2,6-Dimethoxy-benzamidine
Overview
Description
2,6-Dimethoxy-benzamidine is an organic compound with the molecular formula C9H13N2O2 It is characterized by the presence of two methoxy groups attached to the benzene ring at positions 2 and 6, and an amidine group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-benzamidine typically involves the reaction of 2,6-dimethoxybenzonitrile with an appropriate amine under acidic conditions. One common method includes the use of hydrogen chloride gas to facilitate the reaction. The reaction is carried out in a solvent such as methanol, and the product is purified through crystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The process may include steps such as:
- Addition of hydrogen chloride gas to a solution of 2,6-dimethoxybenzonitrile in methanol.
- Heating the mixture to facilitate the reaction.
- Purification of the product through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxy-benzamidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amidine group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamidines with various functional groups.
Scientific Research Applications
2,6-Dimethoxy-benzamidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-benzamidine involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor of serine proteases, which are enzymes involved in various physiological processes. By binding to the active site of these enzymes, this compound can prevent the enzymes from catalyzing their reactions, thereby exerting its effects.
Comparison with Similar Compounds
2,6-Dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amidine group.
2,6-Dimethoxyaniline: Similar structure but with an amino group instead of an amidine group.
2,6-Dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amidine group.
Uniqueness: 2,6-Dimethoxy-benzamidine is unique due to the presence of the amidine group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,6-dimethoxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJAJKTZTXLTGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409383 | |
Record name | 2,6-DIMETHOXY-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885957-17-5 | |
Record name | 2,6-Dimethoxybenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885957-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-DIMETHOXY-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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